4-Bromo-2-nitrophenol

Continuous flow synthesis nitration process intensification

Sourcing positional isomers with inconsistent crystallinity stalls API intermediate development. 4-Bromo-2-nitrophenol (CAS 7693-52-9) eliminates this risk through defined ortho-nitro/bromo regiochemistry essential for reproducible Suzuki-Miyaura cross-couplings and heterocycle syntheses. • ≥98% purity (GC) yellow crystalline powder; mp 90-94 °C ensures batch-to-batch consistency. • 4-Br accelerates Pd(0) oxidative addition vs. 4-Cl analog, cutting cycle times in medicinal chemistry libraries. • Direct use as Eltrombopag Impurity 12 reference standard for HPLC/UPLC method validation per ICH guidelines. • Continuous-flow nitration process (CN116514661B) available for multi-kg scale-up with intrinsic thermal-runaway safety.

Molecular Formula C6H4BrNO3
Molecular Weight 218 g/mol
CAS No. 7693-52-9
Cat. No. B183274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-nitrophenol
CAS7693-52-9
Molecular FormulaC6H4BrNO3
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)[N+](=O)[O-])O
InChIInChI=1S/C6H4BrNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
InChIKeyCUTFAPGINUFNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-nitrophenol in Fine Chemical Supply: A Procurement-Focused Technical Synopsis


4-Bromo-2-nitrophenol (CAS 7693-52-9) is a disubstituted nitrophenol building block containing a phenolic hydroxyl, an electron-withdrawing nitro group, and an aryl bromide handle [1]. This ortho-nitro/bromo regiochemistry confers a distinct reactivity profile exploited in transition-metal-catalyzed cross-coupling and downstream heterocycle syntheses for pharmaceutical and agrochemical intermediates [2]. The compound is supplied as a yellow to light-yellow crystalline powder with a melting point of 90–94 °C and a typical purity specification of ≥98% (GC) .

Why 4-Bromo-2-nitrophenol Cannot Be Casually Replaced by Other Halo-Nitrophenol Analogs


Simple replacement with the isomeric 2-bromo-4-nitrophenol, the chloro analog 4-chloro-2-nitrophenol, or the dibromo derivative 2,4-dibromo-6-nitrophenol is not possible because the position-specific interplay of the 2-nitro and 4-bromo groups determines critical properties. The unique ortho-substitution pattern establishes a specific hydrogen-bonding architecture that influences crystalline packing and solubility, which is essential for reproducible formulation and patent-defined synthetic routes [1]. Furthermore, the aryl bromide at the 4-position provides far superior reactivity in palladium-catalyzed Suzuki–Miyaura cross-couplings compared to the corresponding 4-chloro analog, enabling chemistries that are kinetically inaccessible with alternative halogen substituents .

Quantitative Evidence Guide: Where 4-Bromo-2-nitrophenol Outperforms Alternative Halo-Nitrophenols


Continuous Flow Synthesis Yield and Productivity Benchmarked Against Conventional Batch Processes

A 2023 Chinese patent (CN116514661B) discloses a continuous flow nitration process that delivers 4-bromo-2-nitrophenol in a space–time yield significantly exceeding traditional batch protocols, achieving productivities that enable scalable procurement [1]. A supported-reagent batch method reported a 95% isolated yield, establishing a high-yield baseline against which the continuous flow process represents a leap in throughput and safety profile [2].

Continuous flow synthesis nitration process intensification

Superior Palladium-Catalyzed Cross-Coupling Reactivity Versus Chloro and Dibromo Analogs

4-Bromo-2-nitrophenol is specifically cited by major suppliers as a preferred substrate for Suzuki–Miyaura cross-coupling due to the superior leaving-group ability of the aryl bromide in the presence of the ortho-nitro group . The electron-deficient ring, activated by the nitro substituent, facilitates oxidative addition of palladium(0) catalysts significantly faster than 4-chloro-2-nitrophenol, which requires harsher conditions or specialized ligands, and avoids the steric congestion and reduced selectivity observed with 2,4-dibromo-6-nitrophenol [1].

Suzuki–Miyaura coupling palladium catalysis cross-coupling

Crystal Structure and Spectroscopic Fingerprint Validated Against Uncharacterized Analogues

The crystal structure of 4-bromo-2-nitrophenol has been determined for the first time via X-ray crystallography, with fully updated ¹H NMR, ¹³C NMR, and IR spectroscopic data reported in 2024 [1]. This provides unambiguous solid-state configurational proof, confirming the intramolecular O–H···O hydrogen bond between the phenol hydroxyl and the ortho-nitro group. Such definitive structural assignment is absent from the public domain for many close analogs, including 4-chloro-2-nitrophenol and 2-bromo-4-nitrophenol, where only predicted or legacy spectra exist [2].

X-ray crystallography structure elucidation reference standard

Established Toxicological and Environmental Hazard Classification Versus Uncharacterized Halo-Nitrophenol Counterparts

4-Bromo-2-nitrophenol is registered with the Registry of Toxic Effects of Chemical Substances (RTECS) under the unique identifier SJ8370000, and carries a German Water Hazard Class of WGK 3, signifying a high hazard to waters [1]. While other halo-nitrophenols like 2,6-dibromo-4-nitrophenol or 2,4-dichloro-6-nitrophenol may not yet have fully established environmental persistence and toxicity profiles in open literature, the known RTECS designation for 4-bromo-2-nitrophenol enables immediate integration into existing occupational health and environmental risk assessment frameworks [2].

RTECS WGK toxicology environmental safety

Designated Pharmacopoeial Impurity Reference Standard (Eltrombopag Impurity 12): Superior to Unspecified Isomers

4-Bromo-2-nitrophenol is designated as Eltrombopag Impurity 12 in pharmacopoeial and regulatory impurity profiling [1]. It is commercially supplied as a characterized reference standard with documentation meeting ICH Q3A/Q3B guidelines, providing certified purity values essential for analytical method validation and quality control release testing of Eltrombopag API and finished drug products [2]. In contrast, isomeric bromo-nitrophenols such as 2-bromo-6-nitrophenol are not recognized as known impurities for this specific drug substance and lack the same validated compendial status.

Eltrombopag impurity reference standard pharmacopoeia regulatory CMC

High-Value Procurement Scenarios for 4-Bromo-2-nitrophenol


Scalable Continuous Flow API Intermediate Manufacturing

Procure 4-bromo-2-nitrophenol manufactured via the patented continuous flow process (CN116514661B) when scaling up multi-kilogram production of nitroaromatic intermediates. The intrinsic process safety from microreactor-based nitration minimizes thermal-runaway risk and achieves yields that lower the cost-per-kilogram relative to batch-synthesized alternatives [1].

Accelerated Medicinal Chemistry Library Synthesis via Suzuki Coupling

Use 4-bromo-2-nitrophenol in palladium-catalyzed Suzuki–Miyaura couplings to construct biaryl pharmacophores, where the 4-bromo group provides faster oxidative addition rates than the 4-chloro analog, enabling shorter cycle times and higher throughput in medicinal chemistry libraries and early-phase API synthesis [1].

Regulatory-Compliant Impurity Profiling for Eltrombopag Quality Control

Employ the compound as a certified Eltrombopag Impurity 12 reference standard for developing and validating HPLC/UPLC impurity methods, ensuring compliance with ICH guidelines for ANDA or DMF filings. Direct procurement of the designated impurity avoids delays associated with custom synthesis and characterization of unlisted isomers [1].

Pre-Characterized Material for Toxicology and Environmental Fate Research Programs

Source 4-bromo-2-nitrophenol for occupational toxicology studies where the pre-assigned RTECS number (SJ8370000) and WGK 3 classification simplify institutional review board (IRB) and environmental health and safety (EHS) approvals, a notable advantage over structural analogs lacking such established hazard designations [1].

Technical Documentation Hub

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